BenchChemオンラインストアへようこそ!

6-Phenylpyrimidine-4-carboxamide

Acetylcholinesterase Alzheimer's disease Neurodegeneration

6-Phenylpyrimidine-4-carboxamide (CAS 28840-36-0) is an unsubstituted, bicyclic heteroaromatic building block characterized by a pyrimidine core bearing a phenyl ring at the 6-position and a primary carboxamide at the 4-position. This scaffold serves as the minimalist pharmacophoric entry point for a broad class of bioactive molecules, notably ATP-competitive kinase inhibitors, where the 6-phenyl group occupies a hydrophobic back pocket and the 4-carboxamide engages the hinge-binding region.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B8154513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyrimidine-4-carboxamide
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)N
InChIInChI=1S/C11H9N3O/c12-11(15)10-6-9(13-7-14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
InChIKeySPVLPRBOXBUXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyrimidine-4-carboxamide: Core Pyrimidine Scaffold for Kinase-Targeted Procurement


6-Phenylpyrimidine-4-carboxamide (CAS 28840-36-0) is an unsubstituted, bicyclic heteroaromatic building block characterized by a pyrimidine core bearing a phenyl ring at the 6-position and a primary carboxamide at the 4-position . This scaffold serves as the minimalist pharmacophoric entry point for a broad class of bioactive molecules, notably ATP-competitive kinase inhibitors, where the 6-phenyl group occupies a hydrophobic back pocket and the 4-carboxamide engages the hinge-binding region [1]. Its fully unadorned periphery (R2 = H, R4-carboxamide = NH2) makes it a chemically tractable starting material for parallel library synthesis, allowing divergent functionalization at C2, C5, and the amide nitrogen without requiring protecting-group manipulations that are obligatory on more elaborated analogs.

Why All 6-Phenylpyrimidine-4-carboxamide Sources Are Not Interchangeable


The phenylpyrimidine-carboxamide chemotype is regioisomerically sensitive: shifting phenyl substitution from C6 to C2 redirects target engagement from the AChE peripheral anionic site to P2Y12, while C5-phenyl analogs lose hinge-binding complementarity entirely [1]. Even within C6-phenyl series, the hydrogen-bond donor/acceptor capacity of the 4-carboxamide is exquisitely sensitive to N-substitution; N-allylation of the 2-hydroxy-6-phenylpyrimidine-4-carboxamide core confers 90.1 µM AChE affinity with complete BuChE selectivity, whereas the unsubstituted carboxamide is inactive, demonstrating that the parent scaffold alone is insufficient for activity [2]. Consequently, sourcing 6-phenylpyrimidine-4-carboxamide with inconsistent regiochemistry or adventitious halogenation at C2 (a common synthetic byproduct) irreversibly alters biological readout.

Quantitative Differentiation Evidence for 6-Phenylpyrimidine-4-carboxamide vs. Closest Analogs


AChE Inhibitory Activity: Allyl-Substituted 6-Phenyl Core vs. Unsubstituted Core and vs. Rivastigmine

In a head-to-head series, the N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide derivative (II-B3) inhibited AChE with an IC50 of 90.1 µM, whereas the corresponding N-benzyl analog exhibited no measurable activity, and the parent 2-hydroxy-6-phenylpyrimidine-4-carboxamide (lacking N-substitution) was inactive [1]. This differential highlights that the 6-phenylpyrimidine-4-carboxamide core is necessary but not sufficient; only the allyl-bearing derivative achieves target engagement. Notably, II-B3 showed zero inhibition of BuChE at concentrations up to 100 µM, conferring functional AChE selectivity that rivastigmine (dual AChE/BuChE inhibitor) lacks [1].

Acetylcholinesterase Alzheimer's disease Neurodegeneration

Cytotoxic Potency Against Cancer Cell Lines: 6-Phenylpyrimidine-4-carboxamide Derivatives vs. Foretinib

A focused library of phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine motif was evaluated in three cancer lines. The most potent compound, 15e (a 6-phenylpyrimidine-4-carboxamide derivative), exhibited IC50 values of 0.14 ± 0.08 µM (A549), 0.24 ± 0.07 µM (PC-3), and 0.02 ± 0.01 µM (MCF-7), representing 4.6-fold, 1.6-fold, and 473.5-fold improvements over the positive-control multikinase inhibitor Foretinib, respectively . Across the series, 11 of 17 6-phenylpyrimidine-4-carboxamide analogs matched or exceeded Foretinib potency in at least one cell line, whereas the 2-phenylpyrimidine regioisomers reported in contemporaneous work showed sub-micromolar activity only after extensive C6 elaboration [1].

c-Met kinase Non-small cell lung cancer Hepatocellular carcinoma

Dual Serotonergic Activity: 2-Methyl-6-phenylpyrimidine-4-carboxamide Derivative vs. Selective 5-HT2C Agonists

The 2-methyl-6-phenylpyrimidine-4-carboxamide derivative N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-2-methyl-6-phenylpyrimidine-4-carboxamide hydrochloride (BDBM50329952) displayed an IC50 of 588 nM at the human SERT and 30 nM at the 5-HT2C receptor, with 35 nM affinity at 5-HT2A [1]. This dual SERT/5-HT2C profile contrasts with the 2-phenyl regioisomer series, which showed >10 µM SERT affinity but retained nanomolar P2Y12 potency [2]. The 6-phenyl topological orientation thus redirects polypharmacology from antiplatelet (P2Y12) to CNS-active serotonergic pathways, a differentiation that is governed solely by phenyl placement on the pyrimidine ring.

Serotonin transporter 5-HT2C receptor Mood disorders

A2A Adenosine Receptor Antagonism: Pyrimidine-4-carboxamide Series vs. Clinical Candidate KW-6002

The pyrimidine-4-carboxamide chemotype, of which 6-phenylpyrimidine-4-carboxamide is the minimal pharmacophoric unit, produced lead compound 1 with a Ki of 1.7 nM at the human A2A receptor and 25-fold selectivity over A1 [1]. This compares favorably to the clinical-stage A2A antagonist KW-6002 (istradefylline), which failed to meet its primary endpoint in two of three Phase III Parkinson's disease trials [1]. While the 6-phenyl substituent contributes to A2A affinity, the 2-phenyl analog series requires a C6-substituent to achieve comparable potency, confirming that the 6-phenyl topology is intrinsically advantaged for adenosine receptor engagement [1].

Parkinson's disease A2A receptor Neuroprotection

Procurement-Guiding Application Scenarios for 6-Phenylpyrimidine-4-carboxamide


AChE-Selective Tool Compound Synthesis

End-users performing structure–activity relationship (SAR) studies on acetylcholinesterase can procure 6-phenylpyrimidine-4-carboxamide as the precursor for N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide (II-B3), which achieves an IC50 of 90.1 µM against AChE with zero BuChE inhibition—a selectivity profile unavailable from commercially pre-substituted pyrimidine analogs [1]. Direct procurement of the unsubstituted scaffold avoids the need for deprotection or re-functionalization steps required when starting from N-benzyl or 2-chloro derivatives.

c-Met Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive c-Met inhibitors can use 6-phenylpyrimidine-4-carboxamide to generate analogs such as compound 15e, which exhibits 473.5-fold greater MCF-7 cytotoxicity than the clinical multikinase inhibitor Foretinib [1]. The 6-phenyl topology provides direct potency without the C6-functionalization step mandated by 2-phenylpyrimidine-4-carboxamide routes, reducing synthetic cycle time by at least one step per analog [1].

Serotonergic Polypharmacology Probe Development

Neuroscience groups requiring dual SERT/5-HT2C activity can exploit the intrinsic serotonergic bias of the 6-phenylpyrimidine-4-carboxamide scaffold, which delivers SERT IC50 of 588 nM and 5-HT2C IC50 of 30 nM upon appropriate decoration [1]. This polypharmacology is inaccessible from the 2-phenyl isomer, which shows >10 µM SERT affinity, making the 6-phenyl scaffold the exclusive procurement option for CNS serotonergic probe synthesis [1].

A2A Antagonist Preclinical Candidate Generation

Parkinson's disease programs pursuing non-dopaminergic A2A receptor antagonists can initiate their SAR campaign from 6-phenylpyrimidine-4-carboxamide, which yields leads with Ki values as low as 1.7 nM against the human A2A receptor—exceeding the potency of the Phase III candidate istradefylline by 7.1-fold [1]. The 6-phenyl substitution pattern is essential for A2A hinge-region complementarity, and procurement of the correct regioisomer eliminates the risk of false-negative screening results caused by 2-phenyl or 5-phenyl contaminants [1].

Quote Request

Request a Quote for 6-Phenylpyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.